

## p-Terphenyl-d14 as a Certified Reference Material: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**p-Terphenyl-d14** is a deuterated aromatic hydrocarbon widely utilized as a certified reference material (CRM) in analytical chemistry. Its chemical inertness, structural similarity to a range of semi-volatile organic compounds, and distinct mass spectrometric signature make it an ideal surrogate or internal standard for quantitative analysis. This document provides detailed application notes and protocols for the use of **p-Terphenyl-d14**, particularly in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS).

## **Physicochemical Properties**

A clear understanding of the physical and chemical properties of **p-Terphenyl-d14** is essential for its proper handling and application.



| Property          | Value   |
|-------------------|---|
| Molecular Formula | C18D14  |
| Molecular Weight  | 244.39 g/mol  |
| CAS Number        | 1718-51-0   |
| Appearance        | White to off-white solid  |
| Melting Point     | 212-213 °C  |
| Isotopic Purity   | ≥98 atom % D  |
| Solubility        | Soluble in organic solvents such as dichloromethane and hexane. |

## **Applications as a Certified Reference Material**

**p-Terphenyl-d14** is predominantly used as a surrogate standard in the analysis of semi-volatile organic compounds, as recommended in methodologies like the US EPA Method 8270D[1]. Surrogate standards are compounds added to a sample in a known amount before processing. They are used to monitor the efficiency of sample extraction, cleanup, and analysis, providing a measure of the recovery for each individual sample.

Its primary application is in the environmental sector for the quantification of PAHs in various matrices, including:

- Soils and sediments
- Water (groundwater, surface water, wastewater)
- Air
- Biological tissues (e.g., lichens, plant leaves, seafood)[2][3][4]

## **Quantitative Data Summary**

The following tables summarize key performance data from various studies utilizing **p- Terphenyl-d14** as a surrogate or internal standard for PAH analysis.



### **Table 1: Method Detection and Quantification Limits**

This table presents the Limits of Detection (LOD) and Limits of Quantification (LOQ) for representative PAHs from different studies. These values indicate the sensitivity of the analytical methods.

| Analyte     | Matrix               | Method | LOD                  | LOQ                  | Reference |
|-------------|----------------------|--------|----------------------|----------------------|-----------|
| 16 EPA PAHs | Lichen               | GC-MS  | 1.0 - 5.0 μg/L       | 2.0 - 16 μg/L        | [2]       |
| 31 PAHs     | Plant Leaves         | GC-MS  | 0.2 - 0.7<br>μg/kg   | 0.8 - 2.8<br>μg/kg   | [3]       |
| 8 PAHs      | Seafood              | GC-MS  | 0.12 - 0.20<br>μg/kg | 0.36 - 0.60<br>μg/kg | [4]       |
| 8 PAHs      | Dairy<br>Products    | GC-MS  | 0.04 - 0.20<br>μg/kg | 0.12 - 0.60<br>μg/kg | [4]       |
| 18 PAHs     | Consumer<br>Products | GC-MS  | 0.05 - 0.2<br>mg/kg  | -                    | [5]       |

### **Table 2: Analyte Recovery Rates**

This table showcases the average recovery rates for PAHs in spiked samples. The recovery of the surrogate standard, **p-Terphenyl-d14**, is used to correct for losses during sample preparation and analysis.

| Analyte(s) | Matrix               | Spiking Level    | Average<br>Recovery (%) | Reference |
|------------|----------------------|------------------|-------------------------|-----------|
| 31 PAHs    | Plant Leaves         | Not specified    | 71.0 - 97.6             | [3]       |
| 8 PAHs     | Seafood & Dairy      | 100 μg/kg        | 86.87 - 103.57          | [4]       |
| 18 PAHs    | Cosmetic<br>Products | 3 concentrations | 87.40 - 120.44          | [5]       |

## **Experimental Protocols**



The following are detailed protocols for the preparation of standards and the analysis of PAHs in environmental samples using **p-Terphenyl-d14** as a surrogate standard.

# Protocol 1: Preparation of p-Terphenyl-d14 Stock and Working Solutions

This protocol describes the preparation of standard solutions of **p-Terphenyl-d14**.

### Materials:

- p-Terphenyl-d14 certified reference material
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), high-purity, suitable for GC analysis
- Class A volumetric flasks (e.g., 10 mL, 100 mL)
- Analytical balance
- Gastight syringes

#### Procedure:

- Stock Solution (e.g., 1000 μg/mL):
  - Accurately weigh approximately 10 mg of p-Terphenyl-d14 into a 10 mL volumetric flask.
  - Dissolve the solid in a small amount of dichloromethane.
  - Once fully dissolved, bring the flask to volume with dichloromethane.
  - Stopper the flask and invert several times to ensure homogeneity.
  - This stock solution should be stored at 2-8°C and protected from light.
- Working Standard Solution (e.g., 20 μg/mL):
  - Allow the stock solution to come to room temperature.

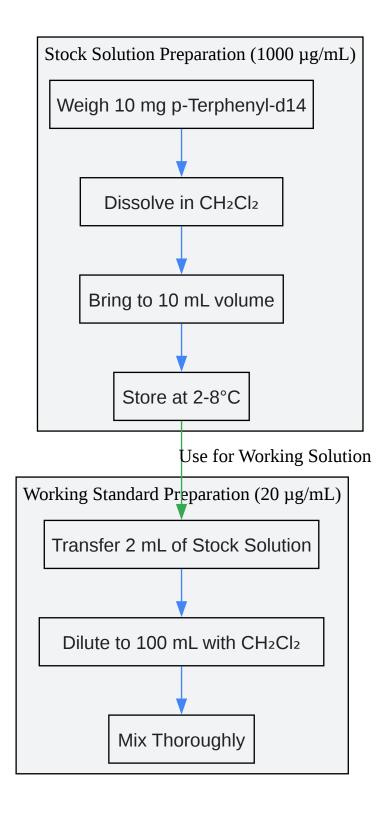






- $\circ~$  Using a calibrated microliter syringe, transfer 2.0 mL of the 1000  $\mu g/mL$  stock solution into a 100 mL volumetric flask.
- o Dilute to the mark with dichloromethane.
- Stopper and mix thoroughly.
- This working solution is used to spike samples, blanks, and calibration standards.





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**Figure 1.** Workflow for the preparation of **p-Terphenyl-d14** stock and working standard solutions.



# Protocol 2: Analysis of PAHs in Lichen Samples by GC-MS

This protocol details the extraction and analysis of PAHs from lichen, a common biomonitoring organism, using **p-Terphenyl-d14** as a surrogate standard[2].

#### Materials:

- Lichen sample (powdered and dry)
- p-Terphenyl-d14 working solution (e.g., 100 ng/μL)
- Hexane:Dichloromethane (3:2 v/v)
- · Conical glass tubes
- Ultrasonic bath
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

### Procedure:

- · Sample Preparation and Spiking:
  - Weigh 0.4 g of powdered lichen into a conical glass tube.
  - Spike the sample with 40 μL of a p-Terphenyl-d14 working solution to achieve a concentration of 100 ng/g of lichen[2].
- Extraction:
  - Add 2 mL of hexane:dichloromethane (3:2 v/v) to the tube.
  - Place the tube in an ultrasonic bath for 10 minutes at room temperature.
  - Centrifuge the sample for 5 minutes at 3000 rpm.

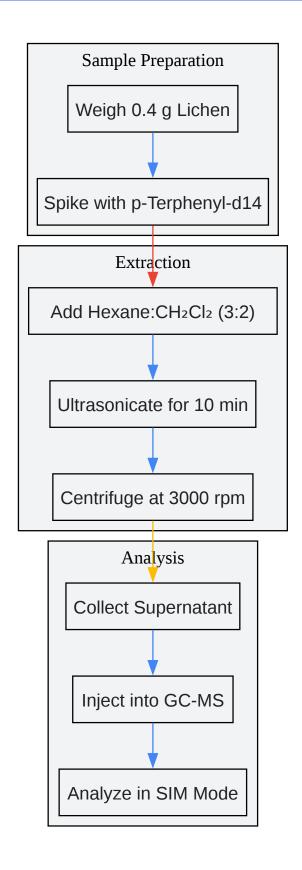
### Methodological & Application





- Extract Collection:
  - Carefully transfer the supernatant (2 mL) to a clean vial for GC-MS analysis.
- GC-MS Analysis:
  - Inject an aliquot of the extract into the GC-MS system.
  - The GC oven temperature program and MS parameters should be optimized for the separation and detection of PAHs and **p-Terphenyl-d14**. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
  - The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for p-Terphenyl-d14 are m/z 244, 243, and 245[2].





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**Figure 2.** Experimental workflow for the analysis of PAHs in lichen samples.



### **Data Analysis and Quality Control**

The concentration of each PAH analyte is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (or surrogate) peak area against the analyte concentration. The recovery of **p-Terphenyl-d14** in each sample should be calculated and monitored to ensure data quality. Acceptable recovery limits are typically established by the laboratory or regulatory method (e.g., 70-130%).

### Conclusion

**p-Terphenyl-d14** serves as a reliable and effective certified reference material for the quantitative analysis of semi-volatile organic compounds, particularly PAHs. Its use as a surrogate standard is crucial for achieving accurate and precise results by compensating for variations in sample preparation and analytical conditions. The protocols and data presented here provide a comprehensive guide for researchers and analysts in the implementation of methods utilizing **p-Terphenyl-d14**.

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